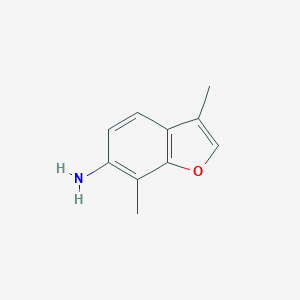

3,7-Dimethylbenzofuran-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, 2,3-disubstituted benzofuran can be prepared by a one-step reaction, which involves coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina . Another method involves constructing a complex benzofuran derivative through a unique free radical cyclization cascade .Molecular Structure Analysis

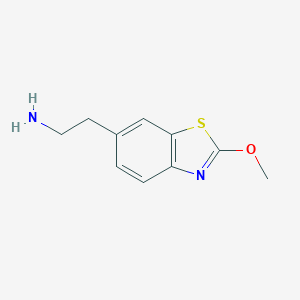

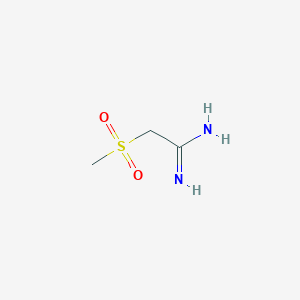

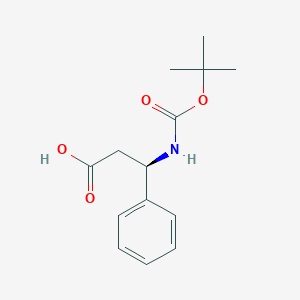

The molecular structure of 3,7-Dimethylbenzofuran-6-amine consists of a benzofuran ring with two methyl groups at the 3rd and 7th positions and an amine group at the 6th position. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Chemical Reactions Analysis

Benzofuran derivatives, including 3,7-Dimethylbenzofuran-6-amine, are known to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . They can evoke transporter-mediated release, similar to the profile of effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which 3,7-Dimethylbenzofuran-6-amine is a type of, depend on their structure. In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .Mécanisme D'action

While the specific mechanism of action for 3,7-Dimethylbenzofuran-6-amine is not explicitly mentioned in the search results, benzofuran compounds are known to interact with various biological targets. For instance, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Orientations Futures

Benzofuran compounds, including 3,7-Dimethylbenzofuran-6-amine, have attracted attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research may focus on exploring their full therapeutic potential for the treatment of various diseases .

Propriétés

IUPAC Name |

3,7-dimethyl-1-benzofuran-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHXTZSLSGPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethylbenzofuran-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)